molecular formula C16H20ClNO4S B14070789 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate

Katalognummer: B14070789
Molekulargewicht: 357.9 g/mol
InChI-Schlüssel: RKHWNVWIYUUFNH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate is a chemical compound with the molecular formula C16H20ClNO4S and a molecular weight of 357.85 g/mol It is known for its unique structure, which includes a mesityl group attached to a tetrahydrobenzo[d]thiazolium core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate typically involves the reaction of 2,4,6-trimethylphenylamine (mesitylamine) with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the thiazolium ring. The resulting product is then treated with perchloric acid to obtain the perchlorate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate involves its interaction with specific molecular targets, such as kinases. For example, it inhibits CK2 and GSK3β by binding to their active sites, thereby preventing the phosphorylation of target proteins like PTEN. This inhibition can lead to the activation of tumor suppressor pathways and potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Mesityl-4,5,6,7-tetrahydrobenzo[d]thiazol-3-ium perchlorate is unique due to its specific mesityl group, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for targeted research applications .

Eigenschaften

Molekularformel

C16H20ClNO4S

Molekulargewicht

357.9 g/mol

IUPAC-Name

3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-3-ium;perchlorate

InChI

InChI=1S/C16H20NS.ClHO4/c1-11-8-12(2)16(13(3)9-11)17-10-18-15-7-5-4-6-14(15)17;2-1(3,4)5/h8-10H,4-7H2,1-3H3;(H,2,3,4,5)/q+1;/p-1

InChI-Schlüssel

RKHWNVWIYUUFNH-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CSC3=C2CCCC3)C.[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.